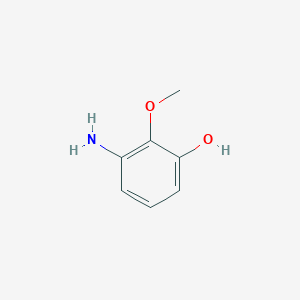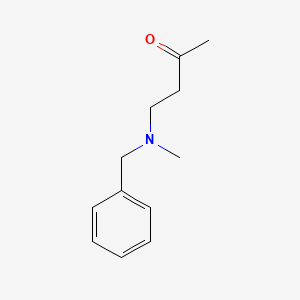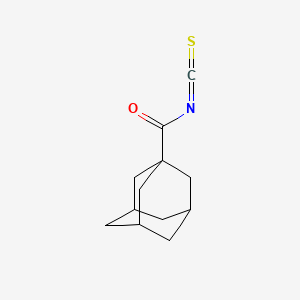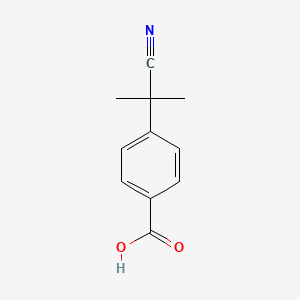
叔丁基 4-(苄氨基)哌啶-1-羧酸酯
概述
描述
Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(benzylamino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(benzylamino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性化合物的合成
- 叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,叔丁基 4-(苄氨基)哌啶-1-羧酸酯的衍生物,被用作合成克唑替尼等生物活性化合物的中间体。该化合物通过从叔丁基-4-羟基哌啶-1-羧酸酯开始的几个步骤合成 (D. Kong 等人,2016 年)。
抗癌药物的中间体
- 叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯,另一种相关化合物,是小分子抗癌药物的重要中间体。开发了从哌啶-4-基甲醇的合成方法,获得了较高的总收率。该方法的重要性在于其在开发克服癌症耐药性的药物方面的潜力 (Binliang Zhang 等人,2018 年)。
万德他尼合成中的关键中间体
- 万德他尼是一种用于治疗某些类型癌症的药物,它使用叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯作为关键中间体。合成涉及酰化、磺化和取代步骤,从哌啶-4-基甲醇开始 (Min Wang 等人,2015 年)。
伤害感受蛋白拮抗剂的合成
- 化合物叔丁基 4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯用于合成伤害感受蛋白拮抗剂。这些拮抗剂具有潜在的治疗用途,包括在疼痛治疗中,可能还有其他情况 (D. Richter 等人,2009 年)。
哌啶衍生物的合成
- 哌啶衍生物在各个领域具有潜在应用,使用叔丁基 4-氧哌啶-1-羧酸酯及其衍生物合成。这些合成子对于制备各种哌啶衍生物至关重要,这些衍生物可以具有广泛的应用 (A. I. Moskalenko 和 V. Boev,2014 年)。
晶体结构分析
- 叔丁基哌啶-1-羧酸酯衍生物的结构和晶体学研究提供了对分子构象的宝贵见解,这对于理解和设计具有特定性质的新化合物至关重要 (C. Mamat 等人,2012 年)。
作用机制
Target of Action
Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, the primary targets of this compound are the same as those of fentanyl and its derivatives, which are primarily the opioid receptors in the central nervous system .
Mode of Action
Instead, it is converted into fentanyl or related analogues through several synthetic steps . These resulting compounds then interact with the opioid receptors, mimicking the effects of endogenous opioids to produce analgesic effects .
Biochemical Pathways
It is known that the fentanyl and its derivatives synthesized from 1-boc-4-ap primarily affect the opioidergic system, modulating pain perception and response .
Pharmacokinetics
The pharmacokinetic properties of the resulting compounds, such as fentanyl, are well-documented and include rapid absorption and distribution, with the effects typically beginning within minutes of administration .
Result of Action
They bind to opioid receptors in the brain, mimicking the effects of endogenous opioids and leading to pain relief .
Action Environment
The action of 1-Boc-4-AP is primarily determined by the conditions of the synthetic processes in which it is used. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its conversion into fentanyl or other target compounds . As such, the action environment for this compound is largely the controlled conditions of a laboratory or manufacturing facility.
Its action is primarily determined by the conditions under which it is used in synthetic processes .
安全和危害
未来方向
生化分析
Biochemical Properties
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an intermediate in the synthesis of fentanyl and its analogues . The nature of these interactions often involves the compound acting as a substrate or inhibitor, influencing the activity of enzymes and the stability of proteins.
Cellular Effects
The effects of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of fentanyl suggests that it may impact opioid receptors and related signaling pathways . Additionally, it may alter gene expression patterns and metabolic flux within cells.
Molecular Mechanism
At the molecular level, tert-Butyl 4-(benzylamino)piperidine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This binding can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have significant biochemical impacts . Long-term exposure to the compound in vitro or in vivo can lead to alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant side effects . Exceeding this range can result in toxicological consequences.
Metabolic Pathways
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
tert-butyl 4-(benzylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJZIXJMTQNFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572209 | |
| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206273-87-2 | |
| Record name | 1,1-Dimethylethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206273-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)










